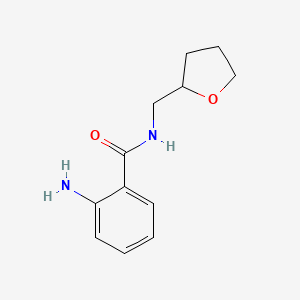

2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide

Description

2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide (CAS: 30646-49-2) is a substituted 2-aminobenzamide derivative characterized by a tetrahydrofuran (THF)-derived N-alkyl group. This compound features a benzamide core with an amino group at the ortho position and a tetrahydrofuran-2-ylmethyl substituent on the amide nitrogen. The THF moiety introduces stereochemical complexity and may enhance solubility in polar solvents compared to purely aromatic substituents.

Properties

IUPAC Name |

2-amino-N-(oxolan-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-2,5-6,9H,3-4,7-8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJMUCRPBMVLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389664 | |

| Record name | 2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30646-49-2 | |

| Record name | 2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-(oxolan-2-ylmethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Calcium Iodide-Catalyzed Amidation of Methyl Anthranilate

Reaction Mechanism and General Procedure

The CaI₂-catalyzed amidation involves the reaction of methyl 2-aminobenzoate (methyl anthranilate) with tetrahydrofurfurylamine in anhydrous toluene under reflux conditions. Calcium iodide acts as a Lewis acid, facilitating the nucleophilic attack of the amine on the ester carbonyl group. The general procedure involves suspending methyl anthranilate (2.5 mmol) and tetrahydrofurfurylamine (3.25 mmol) in toluene to form a 2M solution, followed by the addition of CaI₂ (10 mol%). The mixture is stirred at 110°C for 4 hours, after which the crude product is purified via column chromatography.

Table 1: Optimization of CaI₂-Catalyzed Amidation

| Parameter | Optimal Condition | Conversion/Yield |

|---|---|---|

| Solvent | Toluene | 91% |

| Temperature | 110°C | 91% |

| Catalyst Loading | 10 mol% CaI₂ | 91% |

| Reaction Time | 4 hours | 91% |

Key advantages of this method include high conversions (91%) and compatibility with aliphatic amines. However, the requirement for elevated temperatures and anhydrous conditions may limit scalability.

Trimethylaluminum-Mediated Amidation

Procedure and Conditions

Trimethylaluminum serves as an alternative catalyst for amide bond formation under milder conditions. In a representative protocol, methyl anthranilate (6.62 mmol) and tetrahydrofurfurylamine (19.9 mmol) are combined in toluene (20 mL) with AlMe₃ (13.2 mmol, 2M in toluene). The reaction proceeds at 100°C for 5 hours, yielding 94% of the target compound after purification.

Table 2: Key Data for AlMe₃-Mediated Synthesis

| Parameter | Value |

|---|---|

| Yield | 94% |

| Temperature | 100°C |

| Reaction Time | 5 hours |

| Solvent | Toluene |

While this method offers excellent yields, the use of pyrophoric AlMe₃ necessitates stringent handling precautions. Additionally, the excess amine (3 equivalents) may complicate purification.

UV-Light-Induced Dehydrogenative N-Acylation

Novel Photochemical Approach

A recently developed photochemical strategy enables the one-pot synthesis of 2-aminobenzamides from 2-nitrobenzaldehydes and amines. In this process, 2-nitrobenzaldehyde reacts with tetrahydrofurfurylamine in ethyl acetate/acetone (1:1) under UV light (365 nm) at room temperature. Acetic acid acts as an additive, facilitating both nitro reduction and amide bond formation. The reaction achieves yields up to 92% within 12 hours.

Table 3: UV-Light-Induced Reaction Performance

| Parameter | Value |

|---|---|

| Yield | 92% |

| Temperature | Room temperature |

| Reaction Time | 12 hours |

| Solvent System | EtOAc/acetone |

This method stands out for its mild conditions and avoidance of metal catalysts. However, the requirement for specialized UV equipment may hinder broad adoption.

Comparative Analysis of Methods

Yield and Efficiency

Practical Considerations

- Scalability : CaI₂ and AlMe₃ methods are scalable but demand rigorous temperature control.

- Green Chemistry : The UV method aligns with green principles due to room-temperature operation and solvent efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

- Melting Points : Analogs with aromatic substituents (e.g., 4-bromophenyl in 2b) exhibit higher melting points (168°C), likely due to rigid π-π interactions. In contrast, compounds with flexible aliphatic chains (e.g., THF-derived substituent in the target) may have lower melting points, though data are unavailable .

- Solubility : The THF-derived substituent may improve solubility in organic solvents like THF or dichloromethane compared to purely aromatic analogs. For instance, 2-MeTHF has been used as an eco-friendly solvent in related benzamide syntheses .

Biological Activity

2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.268 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound is believed to modulate enzyme activity, potentially acting as an inhibitor or a substrate depending on the context.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their signaling pathways, which may lead to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives of benzamides have demonstrated effectiveness against various bacterial strains, including resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Potential

The compound has been evaluated for its anticancer activity. In vitro studies suggest that it may inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Case Studies

- Antibacterial Screening : A series of benzamide derivatives were synthesized and screened for antibacterial activity. Among these, several compounds showed higher potency than traditional antibiotics like ciprofloxacin against E. faecalis and P. aeruginosa, indicating a promising therapeutic profile for similar structures .

- Cancer Cell Line Studies : In a study examining the effects on human cancer cell lines (HT-29, MDA-MB-231), certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective inhibition of cell viability under both normoxic and hypoxic conditions .

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide, and how can reaction yields be maximized?

Answer:

The synthesis of benzamide derivatives typically involves coupling 2-aminobenzoic acid with substituted amines. For example, in structurally analogous compounds like 2-amino-N-(4-methoxyphenyl)benzamide, yields exceeding 95% were achieved using method A (direct coupling in anhydrous benzene with triethylamine as a base) . Key optimization strategies include:

- Catalyst selection : Use of coupling agents like HATU or DCC for efficient amide bond formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction rates.

- Temperature control : Reactions performed under reflux (e.g., 70–80°C) improve kinetics without degrading heat-sensitive groups.

- Purification : Column chromatography (hexane/EtOAc gradients) or recrystallization (e.g., from methanol) ensures high purity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Standard characterization protocols include:

- NMR spectroscopy : 1H and 13C NMR confirm the tetrahydrofuran (THF) methylene group (δ ~3.5–4.0 ppm) and aromatic protons (δ ~6.8–8.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z 261.137 for C13H17N2O2).

- Infrared (IR) spectroscopy : Peaks at ~1650 cm−1 (amide C=O) and ~3300 cm−1 (N-H stretch) confirm functional groups .

- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 60.68%, H: 6.66%, N: 10.89%) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation or dermal contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., THF, triethylamine).

- Waste disposal : Segregate organic waste and dispose via certified hazardous waste services to prevent environmental contamination .

- Storage : Store at −20°C in airtight containers to prevent degradation .

Advanced: How can the crystal structure of this compound be resolved, and what software is recommended?

Answer:

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., from ethanol/water mixtures).

- Data refinement : Use SHELXL for structure solution and refinement. For example, SHELXL’s dual-space algorithm resolves hydrogen bonding between the amide N-H and THF oxygen, critical for understanding conformational stability .

- Validation tools : Check for R-factor convergence (<5%) and validate geometry using CCDC Mercury .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Answer:

- Substituent variation : Modify the THF moiety (e.g., replace with pyrrolidine or morpholine) to assess steric/electronic effects. In analogous compounds, trifluoromethyl groups increased lipophilicity and metabolic stability .

- Bioactivity assays : Test against bacterial targets (e.g., S. aureus) using MIC assays. For example, 2-amino-N-(4-bromophenyl)benzamide showed MIC = 8 µg/mL, attributed to its halogen substituent .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to enzymes like PPTase, a target in bacterial proliferation .

Advanced: How should researchers address contradictions in reported bioactivity data for benzamide derivatives?

Answer:

- Replicate assays : Use standardized protocols (e.g., CLSI guidelines) to minimize variability in MIC determinations .

- Structural verification : Confirm compound purity (>95% by HPLC) and identity (via NMR/MS) to rule out degradation products .

- Mechanistic studies : Employ transcriptomics or proteomics to identify off-target effects. For instance, discrepancies in antibacterial activity may arise from differential enzyme inhibition (e.g., PPTase vs. DHFR) .

Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Continuous flow reactors : Improve yield consistency and reduce reaction times compared to batch processes .

- Green chemistry : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.